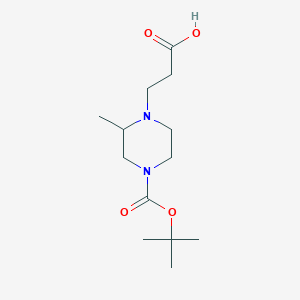
(6-Fluoro-2,3-dihydro-1,4-benzodioxin-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Fluoro-2,3-dihydro-1,4-benzodioxin-5-yl)boronic acid is a boronic acid derivative that features a benzodioxane ring system with a fluorine atom at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-2,3-dihydro-1,4-benzodioxin-5-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Fluoro-2,3-dihydro-1,4-benzodioxin-5-yl)boronic acid can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzodioxane compounds.
Applications De Recherche Scientifique
(6-Fluoro-2,3-dihydro-1,4-benzodioxin-5-yl)boronic acid has several scientific research applications:
Biology: This compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It can be used in the synthesis of advanced materials and as an intermediate in the production of various chemical products.
Mécanisme D'action
The mechanism of action of (6-Fluoro-2,3-dihydro-1,4-benzodioxin-5-yl)boronic acid involves its interaction with specific molecular targets. In the context of Suzuki-Miyaura coupling, the boronic acid moiety interacts with the palladium catalyst to facilitate the formation of carbon-carbon bonds . In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzodioxane-6-boronic acid: Similar structure but lacks the fluorine atom.
3,4-Dimethoxyphenylboronic acid: Contains methoxy groups instead of the benzodioxane ring.
3-Methoxyphenylboronic Acid Pinacol Ester: Features a pinacol ester group.
Uniqueness
The presence of the fluorine atom in (6-Fluoro-2,3-dihydro-1,4-benzodioxin-5-yl)boronic acid imparts unique chemical properties, such as increased stability and reactivity, compared to its non-fluorinated counterparts. This makes it particularly valuable in synthetic chemistry and pharmaceutical development.
Propriétés
Formule moléculaire |
C8H8BFO4 |
|---|---|
Poids moléculaire |
197.96 g/mol |
Nom IUPAC |
(6-fluoro-2,3-dihydro-1,4-benzodioxin-5-yl)boronic acid |
InChI |
InChI=1S/C8H8BFO4/c10-5-1-2-6-8(7(5)9(11)12)14-4-3-13-6/h1-2,11-12H,3-4H2 |
Clé InChI |
REYRGWXTCPNYCS-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC2=C1OCCO2)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl4-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13533851.png)

![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonamide](/img/structure/B13533862.png)




![5-Methoxy-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13533889.png)




![6-(Difluoromethyl)-2-azaspiro[3.3]heptane](/img/structure/B13533919.png)

